molecular formula C20H29N3O2 B2660483 N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide CAS No. 1311438-52-4

N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No.: B2660483
CAS No.: 1311438-52-4
M. Wt: 343.471
InChI Key: ZESMXKMRBZATEI-UHFFFAOYSA-N
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Description

N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the piperidine ring with a propargyl halide under basic conditions.

    Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using an acid chloride or anhydride.

    Attachment of the Dimethylaminoethoxyphenyl Group: This step involves the reaction of the intermediate with 4-(2-dimethylaminoethoxy)benzyl chloride under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the prop-2-yn-1-yl group.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The dimethylaminoethoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the specific nucleophile used but can include various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. Its structure suggests potential activity as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide could be investigated for its potential therapeutic effects. Its structure indicates possible applications as an analgesic or anti-inflammatory agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide likely involves interactions with specific molecular targets such as receptors or enzymes. The dimethylamino group may facilitate binding to certain proteins, while the piperidine ring could interact with hydrophobic pockets in the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-3,4-dimethoxybenzamide
  • N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxylate

Uniqueness

N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-1-prop-2-ynylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-4-12-23-13-6-5-7-19(23)20(24)21-16-17-8-10-18(11-9-17)25-15-14-22(2)3/h1,8-11,19H,5-7,12-16H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESMXKMRBZATEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2CCCCN2CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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